

# MK-8033: A Technical Guide to a Dual c-Met/Ron Inhibitor

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## Compound of Interest

Compound Name: MK-8033

Cat. No.: B7980975

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## Introduction

**MK-8033** is a potent, orally active, and ATP-competitive small-molecule inhibitor that demonstrates dual specificity for the c-Met and Ron receptor tyrosine kinases (RTKs).[1][2] Both c-Met and Ron are key drivers in oncogenesis, implicated in tumor formation, progression, metastasis, angiogenesis, and resistance to various cancer therapies.[3][4][5] The aberrant activation of these RTKs, through overexpression, mutation, or amplification, is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] **MK-8033** distinguishes itself by preferentially binding to the activated (phosphorylated) conformation of the c-Met kinase domain, a characteristic that contributes to its high specificity.[1][8][9] This technical guide provides a comprehensive overview of **MK-8033**, summarizing its mechanism of action, preclinical efficacy, and clinical evaluation, with a focus on quantitative data and experimental methodologies.

## Core Properties of MK-8033

**MK-8033**, with the chemical name 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[10]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, was developed to address the oncogenic roles of c-Met and Ron.[9] Its development was unfortunately discontinued after a Phase I clinical trial showed limited clinical activity, despite being well-tolerated.[3][4]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **MK-8033**, providing a clear comparison of its activity and properties.

Table 1: In Vitro Inhibitory Activity of **MK-8033**

Target	Assay Type	IC50	Kd (Binding Affinity)	Cell Line	Notes
c-Met (Wild-Type)	Kinase Assay	1 nM[1][8]	10.4 nM (unphosphorylated)[1][8]	-	ATP competitive inhibitor.[1]
c-Met (Phosphorylated)	Kinase Assay	-	3.2 nM[1][8]	-	Preferential binding to the activated conformation. [1][8]
c-Met (N1100Y mutant)	Kinase Assay	2.0 nM[8]	-	-	Potent inhibition of activating mutations.[8]
c-Met (Y1230C, Y1230H, Y1235D mutants)	Kinase Assay	0.6 - 1 nM[8]	-	-	Potent inhibition of oncogenic activation loop mutants. [8]
Ron	Kinase Assay	7 nM[1]	-	-	Dual inhibitor activity.[1]
c-Met phosphorylation (Y1349)	Cell-based Assay	0.03 μM[1]	-	GTL-16 (gastric cancer)	Inhibition of downstream signaling.[1]
Cell Proliferation	Cell-based Assay	0.58 μM[1][8]	-	GTL-16 (gastric cancer)	Demonstrates anti-proliferative activity.[1][8]
Cell Proliferation	Cell-based Assay	>10 μM[8]	-	HCT116	No inhibition in cells without basal

					c-Met activation.[8]
CYP3A4 Inhibition	Enzyme Assay	31% inhibition at 10 µM[1]	-	-	Indicates potential for drug-drug interactions. [1]

Table 2: In Vivo Efficacy of **MK-8033** in a GTL-16 Gastric Cancer Xenograft Model

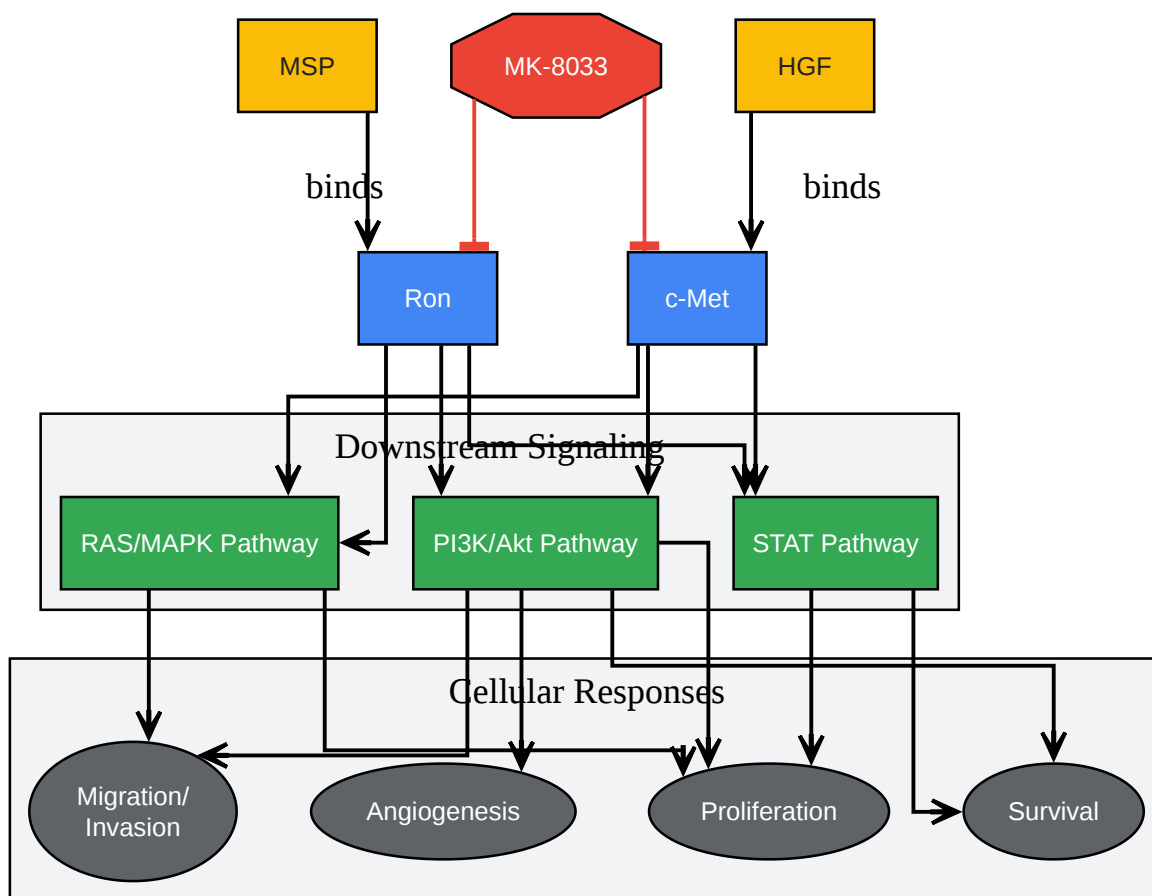
Dose (Oral Administration)	Dosing Schedule	Tumor Growth Inhibition	Notes
3 mg/kg	Twice daily for 21 days	22%[1][8]	Dose-dependent anti-tumor efficacy.[8]
10 mg/kg	Twice daily for 21 days	18%[1][8]	Dose-dependent anti-tumor efficacy.[8]
30 mg/kg	Twice daily for 21 days	57%[1][8]	Dose-dependent anti-tumor efficacy.[8]
100 mg/kg	Twice daily for 21 days	86%[1][8]	Resulted in essentially complete inhibition of p-Met (Y1349) in tumors.[8]

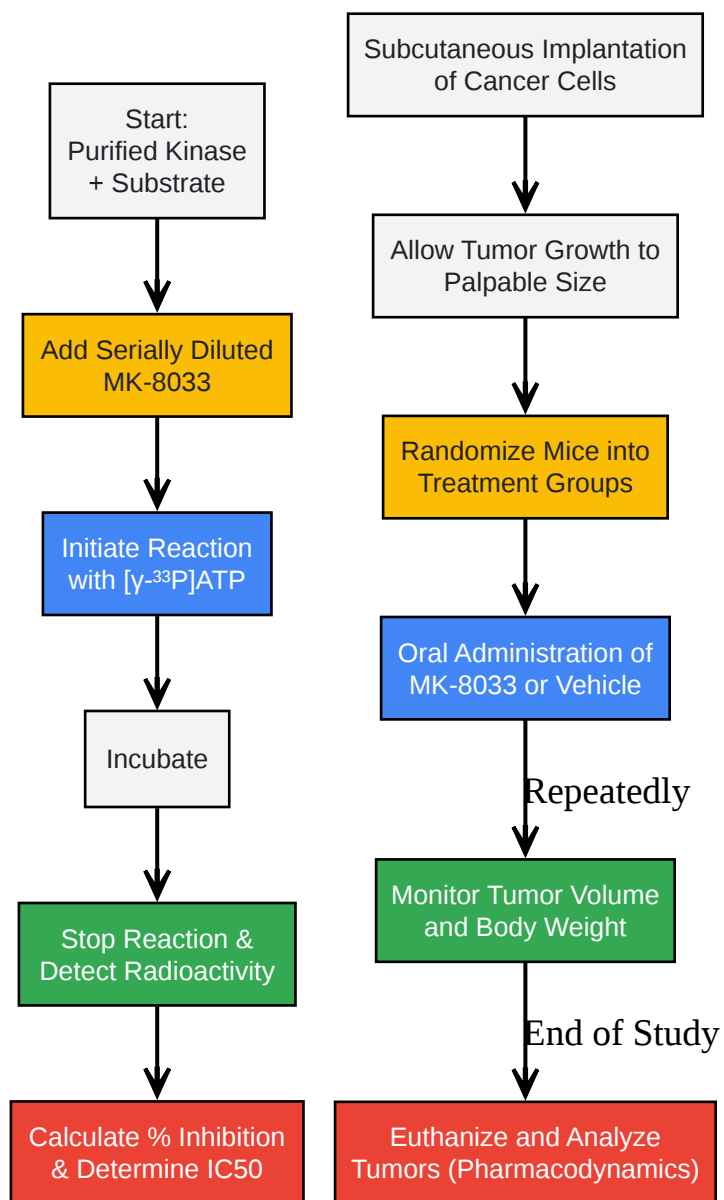
Table 3: Pharmacokinetic Properties of **MK-8033**

Species	Bioavailability	Half-life (t1/2)	Notes
Rat	35%[1]	0.8 h[1]	Moderate clearance. [1]
Dog	33%[1]	3.1 h[1]	Moderate clearance. [1]

## Signaling Pathways and Mechanism of Action

**MK-8033** exerts its anti-tumor effects by inhibiting the kinase activity of both c-Met and Ron, thereby blocking their downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.<sup>[4][6][11]</sup>





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